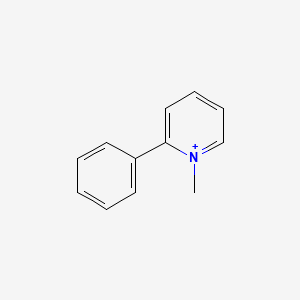![molecular formula C18H20O B14645976 [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene CAS No. 56506-78-6](/img/structure/B14645976.png)
[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a 2-methylbut-2-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the benzyloxy group. The 2-methylbut-2-en-1-yl group can be introduced through a subsequent alkylation reaction using appropriate alkylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Nitrobenzene, sulfonylbenzene, halobenzene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene involves its interaction with various molecular targets depending on its functional groups. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The 2-methylbut-2-en-1-yl group can undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
[4-(Benzyloxy)benzylidene]amine: Shares the benzyloxy group but differs in the presence of an imine group instead of the 2-methylbut-2-en-1-yl group.
[4-(Benzyloxy)benzene-1-sulfonyl chloride]: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles.
Uniqueness:
Structural Versatility: The combination of aromatic and aliphatic groups in [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene provides unique reactivity patterns not seen in simpler aromatic compounds.
Functional Group Diversity: The presence of both benzyloxy and 2-methylbut-2-en-1-yl groups allows for diverse chemical transformations and applications.
This detailed overview highlights the significance of this compound in various fields of scientific research and industrial applications
Properties
CAS No. |
56506-78-6 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(3-methyl-4-phenylbut-2-enoxy)methylbenzene |
InChI |
InChI=1S/C18H20O/c1-16(14-17-8-4-2-5-9-17)12-13-19-15-18-10-6-3-7-11-18/h2-12H,13-15H2,1H3 |
InChI Key |
VFOFOWJBOZLYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


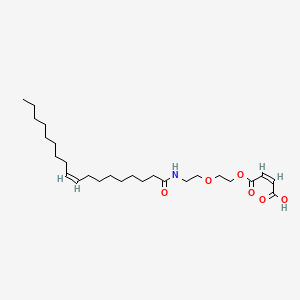
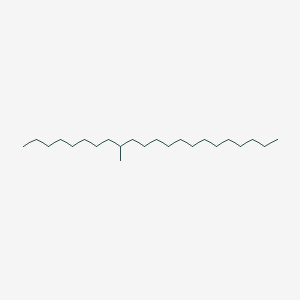
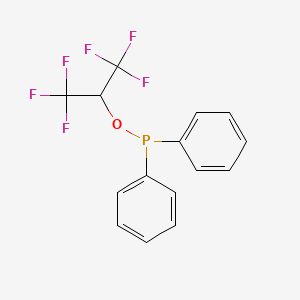
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
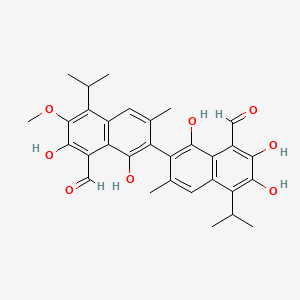
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
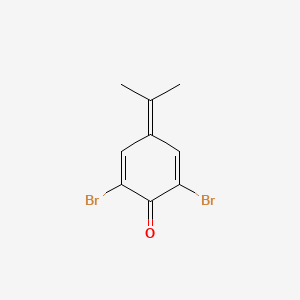
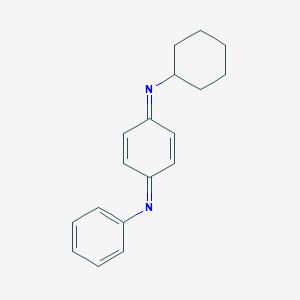
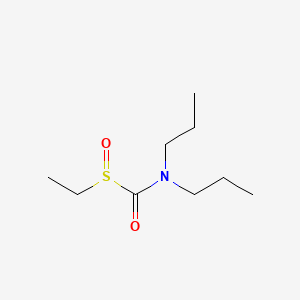
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
